N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

EGFR tyrosine kinase MCF-7 breast cancer kinase inhibition

N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine (CAS: 905779-94-4, MW: 347.4 g/mol, C20H17N3OS) is a synthetic heterocyclic compound belonging to the 5-arylthieno[2,3-d]pyrimidine class. This scaffold is characterized by a thieno[2,3-d]pyrimidine core with a phenyl substituent at position 5 and an N-(4-methoxybenzyl) amine at position 4, distinguishing it from the more extensively studied 6-aryl and N-phenyl thienopyrimidine series.

Molecular Formula C20H17N3OS
Molecular Weight 347.4 g/mol
Cat. No. B14986464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
Molecular FormulaC20H17N3OS
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4
InChIInChI=1S/C20H17N3OS/c1-24-16-9-7-14(8-10-16)11-21-19-18-17(15-5-3-2-4-6-15)12-25-20(18)23-13-22-19/h2-10,12-13H,11H2,1H3,(H,21,22,23)
InChIKeyDTOIPMBKEVISHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine: A 5-Aryl Thienopyrimidine Kinase Inhibitor Scaffold


N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine (CAS: 905779-94-4, MW: 347.4 g/mol, C20H17N3OS) is a synthetic heterocyclic compound belonging to the 5-arylthieno[2,3-d]pyrimidine class . This scaffold is characterized by a thieno[2,3-d]pyrimidine core with a phenyl substituent at position 5 and an N-(4-methoxybenzyl) amine at position 4, distinguishing it from the more extensively studied 6-aryl and N-phenyl thienopyrimidine series. The compound is recognized as a privileged scaffold in kinase inhibitor drug discovery, with the 4-amino group forming critical hydrogen bonds with the kinase hinge region, a binding mode conserved across multiple kinase targets including EGFR and FGFR1 [1][2].

Why N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine Cannot Be Replaced by Common Thienopyrimidine Analogs


Generic substitution among thieno[2,3-d]pyrimidin-4-amines is structurally unsound due to three critical points of divergence: (i) the 4-amino substituent identity (benzyl vs. phenyl vs. alkyl) directly modulates kinase hinge-region hydrogen bonding geometry and selectivity [1]; (ii) the aryl substitution position (5-aryl vs. 6-aryl) dictates the scaffold's ability to occupy the hydrophobic back pocket of the ATP-binding site, with the 5-aryl series demonstrating distinct EGFR-TK inhibitory activity in MCF-7 breast cancer models [2]; and (iii) the 4-methoxybenzyl N-substituent introduces a flexible methylene spacer absent in N-phenyl analogs, altering both lipophilicity and rotational freedom, which can impact cell permeability and off-target binding profiles . Substituting this compound with an N-phenyl or unsubstituted amine analog would therefore alter both target engagement and pharmacokinetic behavior in ways not predictable without empirical testing.

Quantitative Differentiation Evidence for N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine


EGFR Tyrosine Kinase Inhibition in the 5-Arylthieno[2,3-d]pyrimidine Class: Potent Lead Compounds 3b and 3f

In the 5-arylthieno[2,3-d]pyrimidine series studied by El-Ansary et al. (2016), compounds bearing the 5-phenylthieno[2,3-d]pyrimidin-4-amine core with substituted anilino groups at position 4 were evaluated for EGFR-TK enzymatic inhibition and MCF-7 cytotoxicity. Two lead compounds (3b and 3f) demonstrated excellent dual activity: cytotoxic activity against the MCF-7 breast cancer cell line and inhibition of epidermal growth factor receptor tyrosine kinase (EGFR-TK) in vitro [1]. While specific IC50 values for the target N-(4-methoxybenzyl) analog were not reported in this study, the 4-benzylamino substitution pattern represents a structural extension of the 4-anilino series, with the methylene spacer potentially altering kinase selectivity relative to the direct N-phenyl analogs. The class-level evidence supports EGFR-TK as a relevant target for procurement decisions involving this scaffold. Caution: This is class-level inference; direct IC50 data for the exact target compound were not identified in the public literature.

EGFR tyrosine kinase MCF-7 breast cancer kinase inhibition

Structural Differentiation from N-Phenyl FGFR1 Inhibitors: The Benzylamine Advantage

The N-phenylthieno[2,3-d]pyrimidin-4-amine series studied by Gryshchenko et al. (2015) yielded FGFR1 inhibitors with IC50 values of 0.16–0.18 μM for the most active compounds (3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol and its 6-phenyl isomer) [1]. The target compound replaces the N-phenyl group with an N-(4-methoxybenzyl) group, introducing a methylene (-CH2-) spacer between the 4-amino nitrogen and the aromatic ring. This structural modification: (a) increases conformational flexibility at the hinge-binding region, (b) alters the pKa of the secondary amine due to the benzylic vs. anilinic nitrogen character, and (c) shifts the lipophilicity profile (calculated LogP for the close N-(4-methoxyphenyl) analog is 5.44 , while the benzyl analog is expected to have slightly higher LogP due to the additional methylene). These differences may translate to altered kinase selectivity profiles compared to the N-phenyl FGFR1 series. Caution: No direct FGFR1 inhibition data for the target compound were identified.

FGFR1 kinase N-benzyl substitution kinase selectivity

Physicochemical Property Differentiation: Lipophilicity and Permeability Profile vs. Unsubstituted Core

Compared to the unsubstituted core 5-phenylthieno[2,3-d]pyrimidin-4-amine (MW 227.3, CAS 195193-10-3), which has been reported to possess antiviral and antiprotozoal activities , the target compound with its N-(4-methoxybenzyl) substituent exhibits a substantial increase in molecular weight (+120.1 Da) and lipophilicity. The close analog N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine has a calculated LogP of 5.44 and LogSW of -6.28 , indicating high lipophilicity and low aqueous solubility. The N-benzyl analog is expected to show similar or slightly higher LogP. These properties are relevant for cell-based assay design: the compound is expected to be cell-permeable due to its lipophilic character (tPSA < 90 Ų, rotatable bonds = 3), but may require DMSO stock solutions and careful solubility management in aqueous assay buffers.

LogP cell permeability physicochemical properties

The 5-Aryl vs. 6-Aryl Scaffold Distinction: Impact on Kinase Binding Pocket Occupancy

The El-Ansary et al. (2016) study applied scaffold hopping theory to design 5-arylthieno[2,3-d]pyrimidines based on lapatinib's structural features, explicitly targeting EGFR-TK [1]. In contrast, the Gryshchenko et al. (2015) study explored both 5-phenyl and 6-phenyl substituted thieno[2,3-d]pyrimidin-4-amines as FGFR1 inhibitors, reporting that the most active compound with a 5-phenyl substituent had an FGFR1 IC50 of 0.18 μM while its 6-phenyl isomer had an IC50 of 0.16 μM [2]. This demonstrates that the position of the aryl substituent (5- vs. 6-) can modulate kinase inhibitory potency, even within the same chemotype. The target compound's 5-phenyl substitution pattern aligns with the EGFR-targeted scaffold hopping design strategy, while the N-benzyl modification may further tune kinase selectivity away from FGFR1 and toward other kinases explored in the 5-aryl series, including EGFR [1].

scaffold hopping kinase inhibitor design binding mode

Availability and Supply Chain Provenance: ChemBridge Screening Compound with Defined Purity Parameters

The compound is cataloged in the ChemBridge screening compound collection via Hit2Lead (compound ID: 5933400 for the close N-(4-methoxyphenyl) analog) . The target compound (CAS 905779-94-4) is available through specialty chemical suppliers, with the thieno[2,3-d]pyrimidine scaffold being a well-established commercial screening scaffold. In comparison, the N-(4-methoxyphenyl) analog is available as a solid, achiral compound in free base form with defined physicochemical parameters (LogP, LogSW, tPSA) suitable for computational pre-filtering in virtual screening campaigns . The target N-benzyl analog offers an additional degree of conformational freedom (4 rotatable bonds vs. 3 for the N-phenyl analog) that may be valuable for exploring flexible docking poses in structure-based drug design. Procurement advantage: Defined scaffold and purity (typically ≥95%) suitable for hit validation and preliminary SAR without requiring custom synthesis.

commercial availability screening compound purity specification

Recommended Application Scenarios for N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine Based on Evidence Profile


EGFR Tyrosine Kinase Inhibitor Hit Expansion and SAR Studies

Based on the validated EGFR-TK inhibitory activity of the 5-arylthieno[2,3-d]pyrimidine chemotype demonstrated by El-Ansary et al. (2016), this compound is suitable as a starting point or comparator for structure-activity relationship (SAR) campaigns targeting epidermal growth factor receptor tyrosine kinase [1]. The N-(4-methoxybenzyl) substituent offers a distinct vector for exploring hinge-region interactions compared to the N-anilino leads (3b, 3f) reported in the primary literature. Researchers should prioritize testing this compound in EGFR wild-type and mutant (L858R, T790M) biochemical kinase assays and MCF-7 breast cancer cell proliferation assays to benchmark its potency against the published 5-aryl series.

Kinase Selectivity Profiling Across the Thienopyrimidine Chemotype

The compound's structural position at the intersection of EGFR-targeted 5-arylthienopyrimidines (El-Ansary 2016) [1] and FGFR1-targeted N-substituted thienopyrimidines (Gryshchenko 2015) [2] makes it a valuable probe for kinase selectivity profiling. The N-benzyl substitution with a 4-methoxy group introduces a pharmacophoric element not present in either the N-phenyl FGFR1 series or the N-anilino EGFR series, potentially conferring a unique selectivity fingerprint. Procurement for broad kinase panel screening (e.g., 50–100 kinase selectivity panel) is recommended to identify the compound's primary kinase target(s) and assess its utility as a chemical probe.

Computational Docking and Scaffold Hopping Template

With its well-defined physicochemical properties (MW 347.4, predicted LogP ~5.4–5.9, tPSA ~47 Ų, 4 rotatable bonds) [1] and the established thieno[2,3-d]pyrimidine kinase hinge-binding motif [2], this compound serves as an ideal template for computational scaffold hopping and virtual screening library design. The flexible N-benzyl linker allows exploration of diverse binding poses in molecular docking studies, while the 5-phenyl group anchors the hydrophobic back-pocket interaction. The compound's commercial availability enables rapid experimental validation of computational predictions, closing the in silico-to-in vitro loop efficiently.

Anticancer Phenotypic Screening in Breast Cancer Models

Given the demonstrated MCF-7 cytotoxicity of the 5-arylthieno[2,3-d]pyrimidine class [1], this compound is a rational inclusion in phenotypic screening cascades against breast cancer cell line panels (MCF-7, MDA-MB-231, T47D). The compound's predicted cell permeability (moderate tPSA, high LogP) supports its use in cell-based assays without requiring additional formulation [2]. Researchers should note that while the class-level evidence supports anticancer activity, direct potency data for this specific analog should be generated in dose-response format (e.g., 10-point dilution series, 72-hour exposure) to establish its IC50 in each cell line of interest.

Quote Request

Request a Quote for N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.